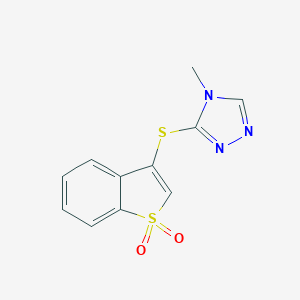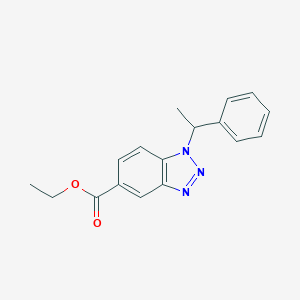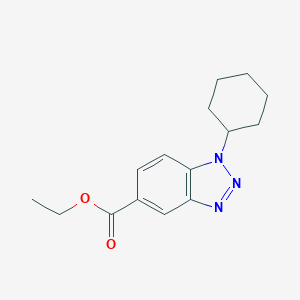
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, also known as MMDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMDQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is a neurotransmitter that plays a crucial role in memory and learning. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in the cells, which are known to cause cellular damage and inflammation. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been reported to protect the neurons from oxidative stress and apoptosis, which are the major causes of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several advantages for lab experiments, including its easy synthesis and high yield. 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is also stable under various conditions and can be easily stored for long periods. However, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation methods.
Orientations Futures
There are several future directions for the research on 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. One of the potential directions is to study the structure-activity relationship of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and its analogs to identify the key structural features responsible for its biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in animal models and humans to determine its optimal dosage and administration route. Furthermore, the potential use of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate as a therapeutic agent for various diseases needs to be explored further in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves the reaction of 2-methoxyphenylacetic acid with acetic anhydride and 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting product is purified by recrystallization to obtain 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate in a high yield.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been reported to exhibit anticancer activity against various types of cancer cells. In cardiovascular diseases, 2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been studied for its potential use as a vasodilator and antiplatelet agent.
Propriétés
Nom du produit |
2-(2-Methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
[2-(2-methoxyphenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3/c1-13(22)24-19-14-9-5-7-11-16(14)21-18(20(19,2)3)15-10-6-8-12-17(15)23-4/h5-12,18-19,21H,1-4H3 |
Clé InChI |
LLXWSMOOHBWXTE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
SMILES canonique |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)



![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)